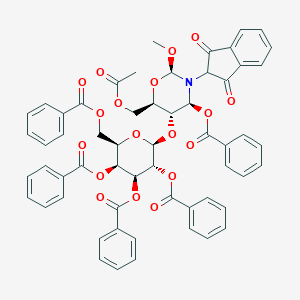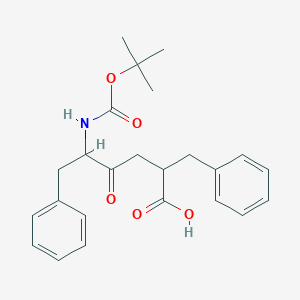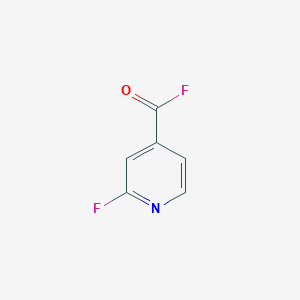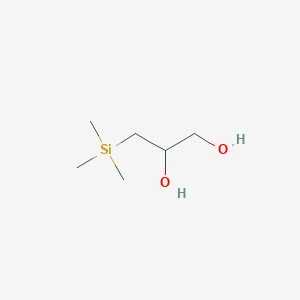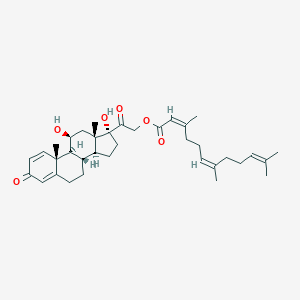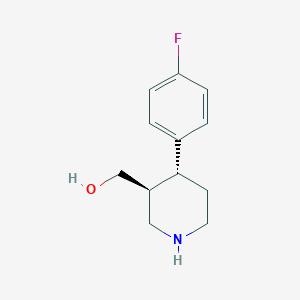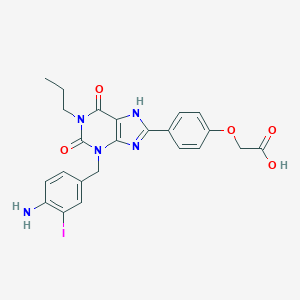
3-Hydroxyethyldeoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyethyldeoxyuridine (3-HEDU) is a nucleoside analog that has gained significant attention in the field of cancer research. It is a synthetic compound that is structurally similar to thymidine, one of the four building blocks of DNA. 3-HEDU has been shown to have potent anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of 3-Hydroxyethyldeoxyuridine is not fully understood, but it is believed to act as a DNA synthesis inhibitor. 3-Hydroxyethyldeoxyuridine is incorporated into the DNA of cancer cells during replication, which disrupts the normal functioning of the DNA and leads to cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Hydroxyethyldeoxyuridine are still being studied, but it has been shown to have low toxicity and good pharmacokinetic properties. In animal studies, 3-Hydroxyethyldeoxyuridine has been shown to be well-tolerated and to have a long half-life in the bloodstream.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Hydroxyethyldeoxyuridine in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer cell lines, making it a versatile tool for cancer research. However, one limitation of using 3-Hydroxyethyldeoxyuridine is its cost, as it is a synthetic compound that can be expensive to produce.
Direcciones Futuras
There are several future directions for research on 3-Hydroxyethyldeoxyuridine. One area of focus is the development of new methods for synthesizing the compound, which could make it more cost-effective and accessible to researchers. Another area of focus is the optimization of 3-Hydroxyethyldeoxyuridine dosing and administration, which could improve its efficacy in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of 3-Hydroxyethyldeoxyuridine and to identify potential side effects or toxicities associated with its use.
Conclusion:
3-Hydroxyethyldeoxyuridine is a promising compound for cancer research, with potent anti-tumor activity and low toxicity. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-Hydroxyethyldeoxyuridine could lead to the development of new cancer therapies and improved understanding of the molecular mechanisms of cancer.
Métodos De Síntesis
The synthesis of 3-Hydroxyethyldeoxyuridine can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Chemical synthesis is the most commonly used method for producing 3-Hydroxyethyldeoxyuridine, and it involves the reaction of 2'-deoxyuridine with ethylene oxide in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
3-Hydroxyethyldeoxyuridine has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to radiation therapy. In addition to its anti-tumor activity, 3-Hydroxyethyldeoxyuridine has also been shown to have anti-inflammatory and anti-viral properties.
Propiedades
Número CAS |
111447-33-7 |
|---|---|
Nombre del producto |
3-Hydroxyethyldeoxyuridine |
Fórmula molecular |
C11H16N2O6 |
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c14-4-3-12-9(17)1-2-13(11(12)18)10-5-7(16)8(6-15)19-10/h1-2,7-8,10,14-16H,3-6H2/t7-,8+,10+/m0/s1 |
Clave InChI |
IYLUHFMMDXPRTF-QXFUBDJGSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N(C2=O)CCO)CO)O |
SMILES |
C1C(C(OC1N2C=CC(=O)N(C2=O)CCO)CO)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)N(C2=O)CCO)CO)O |
Otros números CAS |
111447-33-7 |
Sinónimos |
3-(2-hydroxyethyl)-2'-deoxyuridine 3-HE-dU 3-hydroxyethyldeoxyuridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)

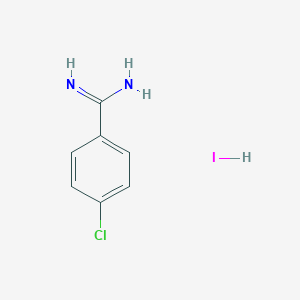
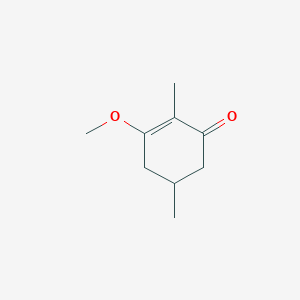
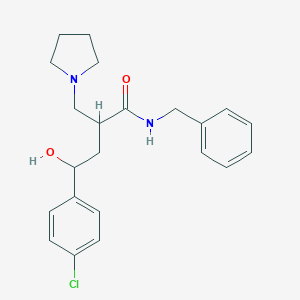
![4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B37485.png)
